Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate
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Overview
Description
Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7310~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic structure is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and may require high temperatures to proceed efficiently.
Introduction of Functional Groups: The introduction of the carbothioyl and succinate groups is achieved through nucleophilic substitution reactions. Common reagents for these steps include thioesters and succinic anhydride.
Final Esterification: The final step involves the esterification of the intermediate compound to form the dimethyl ester. This is typically done using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with lithium aluminum hydride would produce an alcohol.
Scientific Research Applications
Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: Its tricyclic structure makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carbothioyl group. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]alanine
- N-[(1R,9S)-6-Oxo-11-(2-pyridinylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-5-yl]benzamide
- N-[(1R,9S)-6-Oxo-11-(2-pyrimidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-5-yl]acetamide
Uniqueness
What sets Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its dimethyl ester groups, for example, may enhance its solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C18H23N3O5S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
dimethyl 2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]butanedioate |
InChI |
InChI=1S/C18H23N3O5S/c1-25-16(23)7-13(17(24)26-2)19-18(27)20-8-11-6-12(10-20)14-4-3-5-15(22)21(14)9-11/h3-5,11-13H,6-10H2,1-2H3,(H,19,27)/t11-,12-,13?/m0/s1 |
InChI Key |
AXQDYRNYPVQJIH-VYAYZGMFSA-N |
Isomeric SMILES |
COC(=O)CC(C(=O)OC)NC(=S)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Origin of Product |
United States |
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